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For Researchers, Scientists, and Drug Development Professionals

Abstract
Isofuranodienone, a naturally occurring germacrane sesquiterpenoid, has garnered significant

interest within the scientific community for its potential therapeutic applications. This technical

guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and known biological activities of Isofuranodienone. Detailed spectral data,

including 1H and 13C Nuclear Magnetic Resonance (NMR), are presented to aid in its

identification and characterization. Furthermore, this document outlines experimental protocols

for the isolation of Isofuranodienone from natural sources and for the evaluation of its

cytotoxic effects. The guide also delves into the potential signaling pathways through which

Isofuranodienone may exert its biological effects, drawing comparisons with its well-studied

isomer, furanodienone. This compilation of technical information aims to serve as a valuable

resource for researchers and professionals involved in natural product chemistry,

pharmacology, and drug development.

Chemical Structure and Identification
Isofuranodienone is a sesquiterpenoid characterized by a 10-membered germacrane ring

fused with a furanone moiety. Its systematic IUPAC name is (5Z,9E)-3,6,10-trimethyl-8,11-
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dihydro-7H-cyclodeca[b]furan-4-one. The chemical structure and key identifiers are

summarized below.

Identifier Value

Molecular Formula C15H18O2[1]

Molecular Weight 230.30 g/mol [1]

IUPAC Name
(5Z,9E)-3,6,10-trimethyl-8,11-dihydro-7H-

cyclodeca[b]furan-4-one[1]

CAS Number 24268-42-6[1]

SMILES
C/C/1=C/C(=O)C2=C(C/C(=C/CC1)/C)OC=C2C

[1]

InChI Key XVOHELPNOXGRBQ-IKVLVDHLSA-N[1]

Physicochemical Properties
Isofuranodienone is a solid at room temperature with a defined melting point. Its lipophilic

nature, indicated by the calculated XLogP3 value, suggests moderate solubility in organic

solvents and limited solubility in aqueous media. This property is a critical consideration for its

formulation and bioavailability in potential therapeutic applications.

Property Value Source

Physical Description Solid Human Metabolome Database

Melting Point 89.5 - 90.5 °C Human Metabolome Database

XLogP3-AA 2.9 Computed by XLogP3 3.0

Spectroscopic Data
The structural elucidation of Isofuranodienone is confirmed through various spectroscopic

techniques. The following tables provide the 1H and 13C NMR spectral data, which are

essential for the unambiguous identification of the compound.
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1H NMR Spectral Data (CDCl3, 400 MHz)
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

5.15 dd 11.4, 4.1 H-1

2.05 m H-2α

2.09 m H-2β

2.20 m H-3α

2.25 m H-3β

5.84 br s H-5

3.03 d 14.5 H-9α

3.57 d 14.5 H-9β

7.05 br s H-12

2.16 br s H-13

1.73 s H-14

1.63 s H-15

Data sourced from Chokchaisiri et al.[2]

13C NMR Spectral Data (CDCl3, 100 MHz)
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Chemical Shift (δ) ppm Carbon Type Assignment

123.9 CH C-1

26.1 CH2 C-2

36.3 CH2 C-3

141.1 C C-4

129.0 CH C-5

193.8 C=O C-6

123.9 C C-7

161.5 C C-8

32.8 CH2 C-9

134.0 C C-10

122.1 C C-11

138.4 CH C-12

9.5 CH3 C-13

22.6 CH3 C-14

19.1 CH3 C-15

Data sourced from Chokchaisiri et al.[2]

Biological Activities and Potential Therapeutic
Applications
Isofuranodienone has demonstrated promising biological activities, particularly in the realm of

oncology. Its cytotoxic effects against various cancer cell lines highlight its potential as a lead

compound for the development of novel anticancer agents.

Anticancer Activity
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Research has shown that Isofuranodienone exhibits antiproliferative activity against human

breast and prostate cancer cell lines. The half-maximal inhibitory concentration (IC50) values,

which indicate the concentration of a drug that is required for 50% inhibition in vitro, have been

determined for several cell lines.

Cell Line Cancer Type IC50 (µM)

MDA-MB-231 Breast Adenocarcinoma 59

BT-474 Breast Adenocarcinoma 55

PC-3 Prostate Adenocarcinoma 29

Data from a study on the antiproliferative evaluation of isofuranodiene.[2]

The mechanism of its anticancer action is suggested to involve the induction of apoptosis.[2]

However, the therapeutic application of Isofuranodienone is currently hampered by its

instability and low water solubility.

Experimental Protocols
Isolation of Isofuranodienone from Curcuma elata
The following is a general procedure for the extraction and isolation of sesquiterpenoids from

Curcuma species, which can be adapted for Isofuranodienone.
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Air-dried rhizomes of Curcuma elata

Soxhlet extraction with ethyl acetate

Concentration under reduced pressure

Crude Oleoresin

Precipitation with hexane

Crude Isofuranodienone Powder

Silica Gel Column Chromatography

Elution with a gradient of chloroform and methanol

Collection of Fractions

TLC analysis of fractions

Pure Isofuranodienone

Click to download full resolution via product page

Figure 1. General workflow for the isolation of Isofuranodienone.
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Procedure:

Extraction: The air-dried and powdered rhizomes of Curcuma elata are subjected to Soxhlet

extraction using an appropriate solvent such as ethyl acetate or acetone.

Concentration: The resulting extract is concentrated under reduced pressure to yield a crude

oleoresin.

Precipitation: The oleoresin is treated with a non-polar solvent like hexane to precipitate the

less soluble compounds, including Isofuranodienone.

Column Chromatography: The crude precipitate is then subjected to silica gel column

chromatography.

Elution and Fractionation: The column is eluted with a gradient solvent system, typically a

mixture of chloroform and methanol with increasing polarity, to separate the different

components. Fractions are collected sequentially.

Analysis and Purification: The collected fractions are analyzed by Thin Layer

Chromatography (TLC) to identify those containing Isofuranodienone. Fractions with the

pure compound are combined and concentrated to yield purified Isofuranodienone.

Cell Viability Assay (MTS Assay)
The following is a generalized protocol for determining the cytotoxic effects of

Isofuranodienone on cancer cell lines using the MTS assay.
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Seed cancer cells in 96-well plates

Incubate for 24h

Treat cells with varying concentrations of Isofuranodienone

Incubate for the desired exposure time (e.g., 72h)

Add MTS reagent to each well

Incubate for 1-4 hours at 37°C

Measure absorbance at 490 nm

Calculate cell viability and IC50 values

Click to download full resolution via product page

Figure 2. Workflow for the MTS cell viability assay.

Procedure:
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Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and

allowed to adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of

Isofuranodienone. A control group with no treatment and a vehicle control are also

included.

Incubation: The plates are incubated for a specific period (e.g., 72 hours) to allow the

compound to exert its effects.

MTS Reagent Addition: Following the incubation period, the MTS reagent is added to each

well.

Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the

conversion of the MTS tetrazolium salt into a colored formazan product by viable cells.

Absorbance Measurement: The absorbance of the formazan product is measured using a

microplate reader at a wavelength of 490 nm.

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value

is determined from the dose-response curve.

Signaling Pathways
The precise signaling pathways modulated by Isofuranodienone are still under investigation.

However, studies on its closely related isomer, furanodienone, provide valuable insights into

potential mechanisms of action. Furanodienone has been shown to exert its anti-inflammatory

and anticancer effects through the modulation of key signaling cascades, including the NF-κB

and MAPK pathways.

It is plausible that Isofuranodienone shares similar mechanisms of action due to its structural

similarity to furanodienone. Further research is warranted to elucidate the specific molecular

targets and signaling pathways directly affected by Isofuranodienone.
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Potential Signaling Pathways of Isofuranodienone

Inflammatory Response

Cell Proliferation & Survival

Isofuranodienone

NF-κB Pathway

Inhibition (?)

MAPK Pathway (ERK, JNK, p38)

Modulation (?)

Pro-inflammatory Cytokines (TNF-α, IL-6)

Transcription

Apoptosis Cell Cycle Arrest

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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